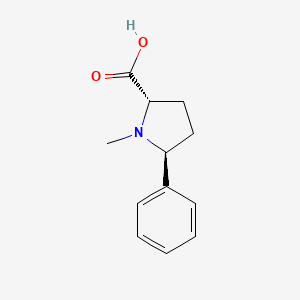

(2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC15780044

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | (2S,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11-/m0/s1 |

| Standard InChI Key | PQKQBLZTEYWSMY-QWRGUYRKSA-N |

| Isomeric SMILES | CN1[C@@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | CN1C(CCC1C(=O)O)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Stereochemical Significance

The molecular framework of (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid consists of a five-membered pyrrolidine ring with three distinct substituents: a methyl group on the nitrogen atom, a phenyl group at the 5-position, and a carboxylic acid moiety at the 2-position. The compound’s stereochemistry, defined by the 2S and 5S configurations, imposes specific spatial constraints that influence its reactivity and biological interactions.

Comparative Analysis with Analogous Structures

When compared to its non-methylated counterpart, (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, the addition of the methyl group alters electronic distribution and steric bulk. These modifications can enhance metabolic stability by reducing oxidative deamination at the nitrogen center, a common degradation pathway for secondary amines. Similarly, the methyl group may improve lipophilicity, as evidenced by computational predictions of logP values for related compounds .

Table 1: Structural and Physical Properties of Selected Pyrrolidine Derivatives

Synthetic Methodologies and Reaction Optimization

Key Synthesis Pathways

The synthesis of (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid likely involves a multi-step sequence beginning with the construction of the pyrrolidine ring. Asymmetric hydrogenation or enzymatic resolution methods are commonly employed to establish the 2S,5S configuration in related compounds. Subsequent N-methylation can be achieved via reductive amination or alkylation using methyl iodide.

Table 2: Representative Reaction Conditions for Pyrrolidine Functionalization

A notable parallel exists in the hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates, where lithium hydroxide in ethanol/water mixtures achieves near-quantitative deprotection . This methodology could be adapted for final carboxylic acid liberation in the target compound.

Stereochemical Control Challenges

Maintaining stereochemical integrity during N-methylation requires careful selection of reaction conditions. Bulky bases like DIPEA (diisopropylethylamine) may mitigate racemization by minimizing nucleophilic attack at the stereogenic centers. Computational modeling studies suggest that the 5S phenyl group exerts a conformational locking effect, reducing epimerization risk during alkylation.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

Experimental data for the methylated derivative remain limited, but predictions based on structurally similar compounds indicate moderate lipid solubility (logP ≈ 1.66) and poor aqueous solubility (0.48 mg/mL) . These properties align with trends observed in N-alkylated pyrrolidinecarboxylic acids, where increased alkyl chain length correlates with decreased water solubility.

Spectroscopic Characterization

Key spectral features include:

-

1H NMR: Distinct deshielding of the methyl protons (δ 1.32–1.40 ppm) due to proximity to the electron-withdrawing carboxylic acid group.

-

13C NMR: Characteristic signals for the carboxylic carbon (δ 175–180 ppm) and quaternary phenyl carbons (δ 125–140 ppm).

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm−1 (C=O stretch) and 2500–3300 cm−1 (broad O-H stretch of carboxylic acid).

Future Research Directions

-

Synthetic Chemistry: Development of continuous-flow protocols to enhance reaction efficiency and stereochemical control.

-

Computational Modeling: Machine learning approaches to predict novel biological targets based on 3D pharmacophore similarity.

-

Formulation Science: Investigation of prodrug strategies (e.g., ethyl ester derivatives) to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume